1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol
Description
1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol is a synthetic compound featuring a hybrid structure combining a 4-methylphenyl group, a pyridin-2-yl-substituted piperazine ring, and an ethanol backbone. The ethanol moiety enhances solubility and bioavailability, while the pyridinyl-piperazine group facilitates receptor binding through hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C18H23N3O |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanol |
InChI |
InChI=1S/C18H23N3O/c1-15-5-7-16(8-6-15)17(22)14-20-10-12-21(13-11-20)18-4-2-3-9-19-18/h2-9,17,22H,10-14H2,1H3 |
InChI Key |
QPAXSEHEKKAGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a pyridine derivative, the piperazine ring can be formed through nucleophilic substitution reactions.
Attachment of the 4-Methylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the 4-methylphenyl group to the piperazine ring.
Formation of the Ethan-1-ol Moiety: The final step could involve the reduction of a corresponding ketone or aldehyde to form the ethan-1-ol group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethan-1-ol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Pathway Modulation: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the ethanol-piperazine-aromatic group scaffold but differ in substituents, leading to variations in pharmacological activity, binding affinity, and metabolic stability. Below is a comparative analysis:
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Substituent Impact on 5-HT6 Receptor Affinity: Compounds with 2-methoxyphenyl-piperazine (e.g., 4b, 4g, 4j) exhibit high 5-HT6 binding (pKi ~7.7–7.9). The naphthalen-1-ylsulfonyl group in 4j enhances antagonism (IC50 = 32 nM) compared to smaller substituents like tosyl (4b) or iodophenylsulfonyl (4g) .
Role of the Pyridinyl Group: Pyridin-2-yl-piperazine derivatives (e.g., 4a, target compound) may engage in hydrogen bonding via the pyridine nitrogen, a feature critical for receptor interactions .
Safety and Physicochemical Properties: Ethanol-piperazine derivatives with aminomethyl () or trifluoromethyl () groups are flagged as irritants, suggesting a need for structural optimization to reduce toxicity. The methylsulfanylphenyl-imidazopyridine derivative () introduces heterocyclic complexity, which may improve target specificity but complicate synthesis.
Biological Activity
1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, chemical properties, and relevant research findings.
The molecular structure of 1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O |
| Molecular Weight | 309.41 g/mol |
| LogP | 2.0836 |
| Polar Surface Area | 29.9486 Ų |
| Hydrogen Bond Acceptors | 4 |
The compound is characterized by the presence of a piperazine ring and a pyridine moiety, contributing to its pharmacological properties.
Antidepressant Properties
Research has shown that derivatives of compounds similar to 1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol exhibit significant serotonin (5-HT) reuptake inhibition. A study evaluating various piperazine derivatives indicated that these compounds could effectively antagonize serotonin depletion in vivo, demonstrating potential as antidepressants .
Pharmacokinetics and Stability
The stability of such compounds in human liver microsomes is crucial for their therapeutic application. For instance, a related compound was noted for its stability and favorable pharmacokinetic profile, which is essential for drug development . The ability to maintain efficacy without rapid metabolism enhances the potential for clinical use.
In Vivo Studies
In vivo studies using animal models have demonstrated that compounds with similar structures can reduce immobility times in forced swimming tests (FST), indicating antidepressant-like effects. The most promising compounds exhibited significant efficacy in preventing serotonin depletion induced by p-chloroamphetamine (PCA) .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine and pyridine components significantly influence biological activity. For instance, the introduction of hydrophobic groups has been associated with enhanced receptor binding affinity and improved pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
